molecular formula C34H38N2O6 B6288467 Fmoc-L-Lys(Pentynoyl-DIM)-OH CAS No. 2408993-33-7

Fmoc-L-Lys(Pentynoyl-DIM)-OH

Cat. No.: B6288467
CAS No.: 2408993-33-7
M. Wt: 570.7 g/mol
InChI Key: HUADAWOSKALEKS-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(Pentynoyl-DIM)-OH: is a specialized chemical compound used primarily in the field of peptide synthesis. It is an amino acid derivative that contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a pentynoyl-DIM side chain, and a free carboxylic acid group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its ability to facilitate the purification of highly insoluble peptides through a strategy known as the "helping hand" approach.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Fmoc Protection: The amino group of L-lysine is protected using the Fmoc group through a reaction with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine .

  • Pentynoyl-DIM Attachment: The epsilon-amino group of the Fmoc-protected L-lysine is then reacted with 1,4-dimethoxybenzene-2,6-dione and propargyl bromide to introduce the pentynoyl-DIM side chain.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization .

Industrial Production Methods: Industrial production of Fmoc-L-Lys(Pentynoyl-DIM)-OH involves scaling up the above synthetic routes using automated peptide synthesizers and large-scale purification systems. The process ensures high purity and enantiomeric excess, making it suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The alkyne group in the pentynoyl-DIM side chain can undergo oxidation reactions to form dialdehydes or carboxylic acids .

  • Reduction: The alkyne group can be reduced to form alkenes or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride .

  • **

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)pent-4-ynylideneamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N2O6/c1-4-5-16-27(31-29(37)19-34(2,3)20-30(31)38)35-18-11-10-17-28(32(39)40)36-33(41)42-21-26-24-14-8-6-12-22(24)23-13-7-9-15-25(23)26/h1,6-9,12-15,26,28,37H,5,10-11,16-21H2,2-3H3,(H,36,41)(H,39,40)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADAWOSKALEKS-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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